molecular formula C10H9N7O2S B11496199 N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B11496199
M. Wt: 291.29 g/mol
InChI Key: CCUZRKCSAVCXOT-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. The compound features a unique structure combining pyrrole, oxadiazole, and triazole rings, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biological processes. For example, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase, enzymes critical for bacterial growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its combination of three distinct heterocyclic rings, which impart a wide range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H9N7O2S

Molecular Weight

291.29 g/mol

IUPAC Name

N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C10H9N7O2S/c18-7(5-20-10-11-6-12-14-10)13-8-9(16-19-15-8)17-3-1-2-4-17/h1-4,6H,5H2,(H,11,12,14)(H,13,15,18)

InChI Key

CCUZRKCSAVCXOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NC=NN3

Origin of Product

United States

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